Methyl[1-(5-methylthiophen-2-YL)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methylthiophen-2-yl)ethan-1-amine , is a chemical compound with the molecular formula
C8H14NS
. It exists as a hydrochloride salt with the CAS number 1181533-98-1 . This compound features a thiophene ring and an amino group, making it an interesting building block for various applications.Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of Methyl[1-(5-methylthiophen-2-yl)ethyl]amine involves several steps. One common route starts with the reaction of 2-bromo-5-methylthiophene with ethylamine, followed by deprotection to obtain the desired compound .
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and pharmaceutical companies often synthesize this compound in the lab for specific applications.
Analyse Chemischer Reaktionen
Reactivity:: Methyl[1-(5-methylthiophen-2-yl)ethyl]amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group.
Reduction Reactions: Reduction of the carbonyl group or other functional groups is possible.
Oxidation Reactions: Oxidation of the thioether group may occur.
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: Its thiophene moiety makes it useful for designing organic electronic materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It could interact with receptors, enzymes, or other cellular components. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While Methyl[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern, similar compounds include:
[(5-methylthiophen-2-yl)methyl][1-(pyridin-3-yl)ethyl]amine: (CAS: 603951-41-3).
[(5-methylthiophen-2-yl)methyl][1-(pyridin-3-yl)ethyl]amine: (CAS: Not specified).
Eigenschaften
Molekularformel |
C8H13NS |
---|---|
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
N-methyl-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3 |
InChI-Schlüssel |
HXZNXVVQSBMWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.